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This guide provides a detailed structural and functional comparison of the active sites of two
clinically significant metallo-pB-lactamases (MBLs), FIM-1 and VIM-2. Understanding the subtle
yet crucial differences in the architecture of their active sites is paramount for the development
of effective broad-spectrum inhibitors to combat antibiotic resistance.

Introduction

Metallo-B-lactamases are a diverse class of zinc-dependent enzymes that confer bacterial
resistance to a wide array of 3-lactam antibiotics, including the last-resort carbapenems. FIM-1
(Florence imipenemase-1) and VIM-2 (Verona integron-encoded metallo-f-lactamase-2) are
two prominent members of the B1 subclass of MBLs. While both enzymes share a common
catalytic mechanism involving one or two zinc ions, variations in their active site residues can
significantly influence their substrate specificity and inhibitor binding profiles.

Structural Overview of the Active Sites

Both FIM-1 and VIM-2 possess the characteristic af3/Ba sandwich fold common to MBLs, with a
shallow active site groove containing the catalytic zinc ions.[1] The active site is flanked by
flexible loops that play a crucial role in substrate recognition and binding.

VIM-2 Active Site: The crystal structure of VIM-2 has been extensively studied, revealing a di-
zinc active site. The Znl ion is coordinated by three histidine residues (His116, His118, and
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His196), while the Zn2 ion is coordinated by an aspartate (Asp120), a cysteine (Cys221), and a
histidine (His263). A key feature of the VIM-2 active site is the presence of several conserved
residues that are important for its catalytic activity and stability, including Phe61, Tyr67, and
Trp87.[2][3]

FIM-1 Active Site: An experimentally determined crystal structure for FIM-1 is not yet available.
However, sequence alignment studies have revealed that FIM-1 shares the highest amino acid
identity (approximately 40%) with NDM-1 (New Delhi metallo-B-lactamase-1).[4] Based on this
homology, the active site of FIM-1 is predicted to be structurally similar to that of NDM-1. The

conserved zinc-binding residues typical of subclass B1 MBLs are also present in FIM-1.[4] Key
active site residues in NDM-1, and by extension predicted for FIM-1, include those involved in

zinc coordination (His120, His122, His181, Asp124, Cys208, His250) and substrate binding.[5]

The primary structural differences between the active sites of FIM-1 (inferred from NDM-1) and
VIM-2 are expected to lie in the composition and conformation of the loops surrounding the
active site cleft. These loops, particularly L3 and L10, are known to influence substrate
specificity.[6] For instance, comparisons between NDM-1 and VIM-2 have shown that NDM-1
possesses a larger and more open active site cavity, which may contribute to its broader
substrate spectrum.[3] Given its similarity to NDM-1, FIM-1 may also feature a more
accommodating active site compared to VIM-2.

Key Amino Acid Residues in the Active Sites
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FIM-1 (Predicted
(Standard BBL

based on NDM-1)

VIM-2

Function

Numbering)
) His120, His122, His116, His118, Coordination of the
Zn1 Ligands _ _ _ o
His181 His196 first zinc ion (Zn1)
] Aspl24, Cys208, Aspl20, Cys221, Coordination of the
Zn2 Ligands ) ) o
His250 His263 second zinc ion (Zn2)
Interaction with the
Substrate
o o Lys211, Asn220 Lys224, Asn233 carboxylate group of
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) ) ] ) ) ] ) ) Contribute to
Active Site Loop Variable residues in Variable residues in o
) substrate specificity
Residues loops L3 and L10 loops L3 and L10

and inhibitor binding

Comparative Analysis of Active Site Logic

The following diagram illustrates the key components and their relationships within the active

sites of FIM-1 (inferred) and VIM-2.
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Comparative Logic of FIM-1 and VIM-2 Active Sites

FIM-1 Active Site (Predicted) VIM-2 Active Site
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coordinate coordinate coordinate

interact with substrate /interact with substrate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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